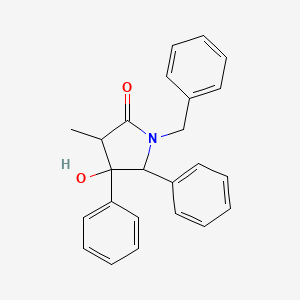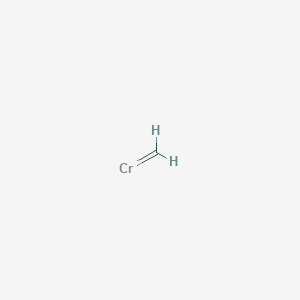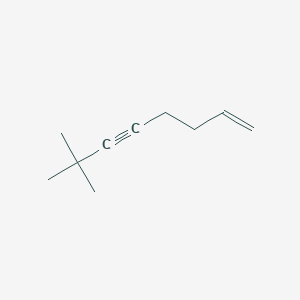
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one is a complex organic compound with the molecular formula C24H23NO2 This compound is characterized by its pyrrolidinone core, substituted with benzyl, hydroxy, methyl, and diphenyl groups
Preparation Methods
The synthesis of 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The benzyl, hydroxy, methyl, and diphenyl groups are introduced through various substitution reactions. For example, benzylation can be performed using benzyl bromide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Chemical Reactions Analysis
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the aromatic rings.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one can be compared with other similar compounds such as:
1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylimidazolidin-2-one: This compound has a similar structure but with an imidazolidinone core instead of a pyrrolidinone core.
4-Hydroxy-2-quinolones: These compounds share the hydroxy and aromatic ring features but differ in the core structure and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112500-32-0 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2/c1-18-23(26)25(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)24(18,27)21-15-9-4-10-16-21/h2-16,18,22,27H,17H2,1H3 |
InChI Key |
FJSUTEXZZIJSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)



![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
